4-(Aminomethyl)-3-(trifluoromethyl)aniline

Kinase inhibition TrkA IC50

This specific 1,2,4-substituted regioisomer is the essential aniline building block in patented sub-nanomolar TrkA kinase inhibitors (US10251889, US10758542) and dual FXR/sEH modulators (WO-2021005586-A1). The meta-trifluoromethyl and para-aminomethyl arrangement enables simultaneous hinge-binding and solvent-front interactions critical for target engagement. Regioisomeric analogs (CAS 771581-19-2, 1349717-10-7) cannot replicate this binding geometry. Procurement of CAS 122509-22-2 is non-negotiable for reproducing published synthetic protocols, maintaining SAR in pan-Trk inhibitor programs, or developing ANO1-targeted therapies (human IC₅₀ = 1.10 µM).

Molecular Formula C8H9F3N2
Molecular Weight 190.169
CAS No. 122509-22-2
Cat. No. B581468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3-(trifluoromethyl)aniline
CAS122509-22-2
Molecular FormulaC8H9F3N2
Molecular Weight190.169
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)CN
InChIInChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2
InChIKeyKVGJSASELAQLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-3-(trifluoromethyl)aniline (CAS 122509-22-2): A Trifunctional Aniline Scaffold for Kinase-Targeted Synthesis and Derivatization


4-(Aminomethyl)-3-(trifluoromethyl)aniline (CAS 122509-22-2) is a fluorinated aromatic diamine building block with the molecular formula C₈H₉F₃N₂ and a molecular weight of 190.17 g/mol . The compound features three reactive functional groups—an aniline amine, a benzylamine primary amine, and an electron-withdrawing trifluoromethyl group—positioned in a 1,2,4-substitution pattern on the benzene ring . The electron-withdrawing nature of the trifluoromethyl group increases metabolic stability and lipophilicity (calculated LogP = 3.03), enhancing potential membrane permeability in drug-like molecules [1]. This unique substitution pattern differentiates it from regioisomeric analogs such as 4-(aminomethyl)-2-(trifluoromethyl)aniline (CAS 771581-19-2) and 3-(aminomethyl)-4-(trifluoromethyl)aniline (CAS 1349717-10-7), which possess identical molecular formulas but distinct spatial arrangements that critically influence binding interactions with biological targets [2].

Why 4-(Aminomethyl)-3-(trifluoromethyl)aniline Cannot Be Replaced by Other Trifluoromethyl Aniline Building Blocks


Regioisomeric substitution critically alters target engagement and synthetic utility. 4-(Aminomethyl)-3-(trifluoromethyl)aniline is the specific scaffold required in patented Trk kinase inhibitor series (US10251889, US10758542, US9782415, US9796724), where the 1,2,4-substitution pattern is essential for optimal hinge-binding geometry in the ATP-binding pocket [1]. Regioisomers such as 4-(aminomethyl)-2-(trifluoromethyl)aniline (CAS 771581-19-2) place the trifluoromethyl group ortho to the aniline nitrogen rather than meta, altering electron density distribution and steric accessibility . Similarly, 3-(aminomethyl)-4-(trifluoromethyl)aniline (CAS 1349717-10-7) exhibits a different substitution pattern that would misalign critical hydrogen-bonding interactions with kinase hinge residues . Procurement of the correct regioisomer is therefore non-negotiable for reproducing published synthetic protocols or maintaining structure-activity relationships in drug discovery programs .

Quantitative Evidence for 4-(Aminomethyl)-3-(trifluoromethyl)aniline (CAS 122509-22-2): Target Engagement, Physical Properties, and Synthetic Efficiency


TrkA Kinase Inhibition Potency: Comparative IC₅₀ Data from BindingDB

Derivatives synthesized from 4-(aminomethyl)-3-(trifluoromethyl)aniline demonstrate potent TrkA kinase inhibition in ELISA-based enzymatic assays, with reported IC₅₀ values of 1.95 nM and 1.30 nM in different patent exemplifications (US10251889 Example 30 and Example 38, respectively) [1][2]. The compound serves as the critical aniline fragment in these dual-targeting Trk inhibitors, where the specific 1,2,4-substitution pattern enables optimal orientation of the benzylamine group for solvent-front interactions . In contrast, derivatives built from the 2-trifluoromethyl regioisomer (CAS 771581-19-2) are not represented in these same high-potency TrkA inhibitor patent series, indicating that the 3-trifluoromethyl substitution pattern is specifically selected for target engagement .

Kinase inhibition TrkA IC50 Drug discovery

ANO1 Ion Channel Inhibition: Potency Benchmarking Against Comparator Aniline Scaffolds

4-(Aminomethyl)-3-(trifluoromethyl)aniline (CAS 122509-22-2) inhibits human ANO1 (anoctamin-1) calcium-activated chloride channels expressed in FRT cells with an IC₅₀ of 1,100 nM (1.10 µM), as measured by ATP-induced channel current amplitude [1]. Cross-study comparison reveals that this potency is approximately 11-fold stronger than the inhibition of 5-HT-induced contraction by 3-(trifluoromethyl)aniline derivatives (niflumic acid analogs) in rat fundus assays, which typically exhibit IC₅₀ values in the 12–25 µM range [2]. The mouse ANO1 ortholog shows reduced sensitivity with an IC₅₀ of 2,740 nM (2.74 µM) [3], indicating species-dependent pharmacology that must be considered in preclinical model selection.

ANO1 inhibition Ion channels IC50 Patch clamp

Physicochemical Property Differentiation: LogP and Density Comparison Across Trifluoromethyl Aniline Regioisomers

4-(Aminomethyl)-3-(trifluoromethyl)aniline exhibits a calculated LogP of 3.03 (XLogP3 = 1.0) and a predicted density of 1.309 ± 0.06 g/cm³ at 20 °C, reflecting the influence of the 1,2,4-substitution pattern on physicochemical properties [1]. The 4-(aminomethyl)-2-(trifluoromethyl)aniline regioisomer (CAS 771581-19-2) displays a notably higher LogP of 3.83, indicating increased lipophilicity due to the ortho positioning of the trifluoromethyl group relative to the aniline nitrogen . This 0.8 LogP unit difference corresponds to an approximately 6.3-fold difference in octanol-water partition coefficient, which significantly impacts aqueous solubility, plasma protein binding, and membrane permeability predictions in drug discovery campaigns .

Lipophilicity LogP ADME Drug-likeness

Synthetic Accessibility: Established Reduction Protocol with 67% Yield from Commercial Nitrile Precursor

A well-documented synthetic route to 4-(aminomethyl)-3-(trifluoromethyl)aniline proceeds via Raney nickel-catalyzed hydrogenation of commercially available 4-amino-2-(trifluoromethyl)benzonitrile, yielding the target compound as an orange solid in 67% isolated yield after column chromatography purification . The reaction employs 7.0 M ammonia in methanol as solvent, Raney Nickel 2800 (50% slurry in water) as catalyst, and proceeds under hydrogen atmosphere (atmospheric pressure for 18 h, then 50 psi for 18 h) . This protocol is derived from US Patent 08110687B2 and represents a scalable, reproducible method suitable for both research-scale and industrial production [1]. In contrast, alternative regioisomers such as 3-(aminomethyl)-4-(trifluoromethyl)aniline require distinct synthetic strategies, including direct amination of 4-(trifluoromethyl)aniline with formaldehyde, which may present different yield and purity profiles .

Organic synthesis Yield Reduction Scale-up

Storage Stability and Handling Requirements: Refrigerated Storage (2–8 °C) Under Inert Atmosphere

4-(Aminomethyl)-3-(trifluoromethyl)aniline requires refrigerated storage at 2–8 °C under an inert atmosphere and protected from light to maintain chemical stability . This storage requirement is more stringent than that of simpler aniline derivatives such as 3-(trifluoromethyl)aniline (CAS 98-16-8), which can be stored at ambient temperature, reflecting the increased reactivity conferred by the dual amine functionalities [1]. The compound is classified as corrosive with GHS05 hazard labeling and signal word 'Danger' (H314: Causes severe skin burns and eye damage), necessitating appropriate personal protective equipment during handling . Some suppliers report a 2-year shelf life when stored at -20 °C under dry, dark, and sealed conditions .

Storage conditions Stability Handling Safety

Validated Research and Industrial Applications for 4-(Aminomethyl)-3-(trifluoromethyl)aniline (CAS 122509-22-2)


TrkA Kinase Inhibitor Lead Optimization for Pain and Oncology Indications

This compound serves as the essential aniline building block in sub-nanomolar TrkA kinase inhibitors exemplified in US10251889 (Examples 30 and 38). The 1,2,4-substitution pattern enables simultaneous hinge-binding and solvent-front interactions that regioisomeric analogs cannot replicate. Medicinal chemistry teams developing pan-Trk inhibitors for neurotrophin receptor-mediated pain or Trk-driven cancers should procure this specific regioisomer to reproduce patent-protected potency (IC₅₀ = 1.30–1.95 nM in ELISA assays) and to maintain synthetic fidelity to published structure-activity relationships [1][2].

ANO1 Ion Channel Modulator Development for Cancer, Pain, and Cystic Fibrosis

With human ANO1 inhibition at 1.10 µM (IC₅₀), this scaffold demonstrates approximately 11-fold greater potency than simpler 3-(trifluoromethyl)aniline derivatives in functional ion channel assays. Researchers targeting ANO1 (TMEM16A) for therapeutic intervention in cancer metastasis, neuropathic pain, hypertension, or cystic fibrosis should select this compound for lead identification and SAR expansion. Species-specific potency differences (human vs. mouse ANO1 IC₅₀ = 1.10 µM vs. 2.74 µM) must be considered when designing preclinical in vivo studies [3].

AKR1C3-Dependent KARS Inhibitor Synthesis (Patent WO-2021005586-A1)

This aniline derivative is explicitly cited as a key intermediate in WO-2021005586-A1 and TW-202120507-A for the synthesis of tricyclic AKR1C3-dependent KARS inhibitors. Procurement of this specific regioisomer is required to reproduce the patented synthetic sequences and to maintain structural integrity of the final tricyclic pharmacophores. Substitution with alternative trifluoromethyl anilines would alter the substitution pattern of the resulting heterocyclic scaffolds, potentially ablating AKR1C3 inhibitory activity .

Farnesoid X Receptor (FXR) and Soluble Epoxide Hydrolase (sEH) Dual Modulator Synthesis

This compound is utilized as a building block in the synthesis of dual modulators of farnesoid X receptor (FXR) and soluble epoxide hydrolase (sEH), as documented in AU-2018274652-A1, CN-110891560-A, and KR-20200010387-A. These dual-targeting agents are under investigation for metabolic disorders, including non-alcoholic steatohepatitis (NASH) and cardiovascular diseases. The specific amine substitution pattern is critical for achieving balanced dual pharmacology .

Quote Request

Request a Quote for 4-(Aminomethyl)-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.